molecular formula C19H24O3 B12651820 2,3-Bis(2,5-dimethylphenoxy)propan-1-ol CAS No. 85567-40-4

2,3-Bis(2,5-dimethylphenoxy)propan-1-ol

Cat. No.: B12651820
CAS No.: 85567-40-4
M. Wt: 300.4 g/mol
InChI Key: NGOWNHSGMNQALN-UHFFFAOYSA-N
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Description

2,3-Bis(2,5-dimethylphenoxy)propan-1-ol is an organic compound with the molecular formula C19H24O3 It is characterized by the presence of two 2,5-dimethylphenoxy groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(2,5-dimethylphenoxy)propan-1-ol typically involves the reaction of 2,5-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by the phenoxide ion to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(2,5-dimethylphenoxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2,3-Bis(2,5-dimethylphenoxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(2,5-dimethylphenoxy)propan-1-ol involves its interaction with specific molecular targets. The phenoxy groups can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The hydroxyl group can also participate in various biochemical reactions, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(2,5-dimethylphenoxy)propan-2-ol
  • 1,3-Bis(2,5-dimethylphenoxy)propan-2-ol
  • 2,3-Bis(2,4-dimethylphenoxy)propan-1-ol

Uniqueness

2,3-Bis(2,5-dimethylphenoxy)propan-1-ol is unique due to the specific positioning of the dimethylphenoxy groups on the propanol backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

85567-40-4

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

2,3-bis(2,5-dimethylphenoxy)propan-1-ol

InChI

InChI=1S/C19H24O3/c1-13-5-7-15(3)18(9-13)21-12-17(11-20)22-19-10-14(2)6-8-16(19)4/h5-10,17,20H,11-12H2,1-4H3

InChI Key

NGOWNHSGMNQALN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(CO)OC2=C(C=CC(=C2)C)C

Origin of Product

United States

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